GB1-Cyanine 3

Descripción general

Descripción

GB1-Cyanine 3 is a fluorescent dye widely used in various fields of research, including medical, environmental, and industrial research. It is a derivative of the protein GB1, which is a small, stable protein commonly used as a scaffold for protein engineering.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyanine dyes, including GB1-Cyanine 3, typically involves the condensation of quaternary salts of heterocyclic compounds with reactive methylene compounds. The reaction conditions often require the presence of a base, such as sodium ethoxide, and are carried out under reflux conditions .

Industrial Production Methods

Industrial production of cyanine dyes involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain high-quality dye suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

GB1-Cyanine 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different photophysical properties.

Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups to the dye, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties that can be tailored for specific applications .

Aplicaciones Científicas De Investigación

GB1-Cyanine 3 is extensively used in scientific research due to its excellent photophysical properties, including high fluorescence quantum yield and good photostability. Some of its applications include:

Fluorescent Labeling: Used for labeling biological macromolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.

Disease Diagnosis: Employed in immunoassays and DNA detection for diagnosing various diseases.

Environmental Monitoring: Utilized in detecting pollutants and monitoring environmental changes.

Industrial Applications: Applied in the development of optical materials and sensors.

Mecanismo De Acción

The mechanism of action of GB1-Cyanine 3 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, leading to changes in its fluorescence properties. This allows for the visualization and quantification of the targets in various biological and chemical assays .

Comparación Con Compuestos Similares

GB1-Cyanine 3 is unique among cyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:

Cy3: Another widely used cyanine dye with similar applications but different spectral properties.

Cy5: Known for its longer wavelength emission, making it suitable for multiplexing with Cy3.

Indocyanine Green: Used in medical imaging due to its near-infrared fluorescence.

This compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .

Actividad Biológica

GB1-Cyanine 3 is a compound that combines the properties of a peptide (GB1) with the fluorescent dye Cyanine 3 (Cy3). This conjugation enhances its biological activity, particularly in imaging and therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of this compound

Chemical Structure and Properties:

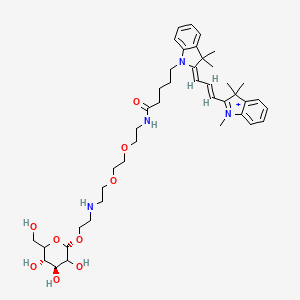

- Molecular Formula: C₃₅H₄₁N₃O₁₀S₂

- Molecular Weight: 727.844 g/mol

- Excitation/Emission: 555 nm / 570 nm

Cyanine dyes are known for their strong fluorescence properties, making them ideal for various biological applications, including imaging and labeling of biomolecules. The GB1 peptide is derived from the immunoglobulin G-binding domain of protein G, which facilitates targeting specific proteins in biological systems.

Cytotoxicity and Selectivity

Research indicates that this compound exhibits significant cytotoxic effects on cancer cells. A study involving pro-apoptotic peptides conjugated with trimethine cyanine dyes demonstrated that these conjugates were up to 100-fold more cytotoxic than their parent peptides, specifically targeting mitochondria in tumor cells . However, the addition of a folate motif did not enhance selectivity towards folate receptor α-positive cell lines.

The mechanism by which this compound exerts its biological effects primarily involves:

- Fluorescence Resonance Energy Transfer (FRET): This technique utilizes the proximity of the Cy3 dye to other fluorophores to study molecular interactions within cells. FRET efficiency measurements have shown that Cy3 is closely associated with the helical axis of DNA, allowing for precise distance measurements in molecular studies .

- Targeting Mechanisms: The GB1 peptide aids in directing the dye to specific cellular targets, enhancing imaging capabilities and therapeutic efficacy.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 727.844 g/mol |

| Excitation Wavelength | 555 nm |

| Emission Wavelength | 570 nm |

| Cytotoxicity (IC50) | Up to 100-fold compared to parent peptides |

Case Study 1: Cancer Cell Imaging

In a study published in Nature Communications, researchers utilized this compound for imaging cancer cells. The compound was shown to effectively localize within tumor cells, providing clear fluorescence signals that facilitated real-time monitoring of cellular processes during treatment .

Case Study 2: Targeted Drug Delivery

Another investigation explored the use of this compound in targeted drug delivery systems. The conjugate was combined with chemotherapeutic agents to enhance selective delivery to cancerous tissues. Results indicated improved therapeutic outcomes with reduced side effects compared to non-targeted treatments .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Imaging: The compound's fluorescence properties make it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.

- Potential Therapeutic Applications: Its ability to target specific proteins suggests potential applications in targeted therapy for cancer treatment.

- Safety Profile: Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to fully understand its long-term effects on normal tissues.

Propiedades

IUPAC Name |

5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFADTFCQMBTSO-IHRPVSEJSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N4O9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747850 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065004-53-6 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.